molecular formula C18H19N3O3 B6345546 2-Amino-5-(4-methoxyphenyl)-5-[(3-methoxyphenyl)methyl]-4,5-dihydro-1H-imidazol-4-one CAS No. 1354916-63-4

2-Amino-5-(4-methoxyphenyl)-5-[(3-methoxyphenyl)methyl]-4,5-dihydro-1H-imidazol-4-one

Cat. No.: B6345546
CAS No.: 1354916-63-4
M. Wt: 325.4 g/mol
InChI Key: CWGJSEBJGFLLGW-UHFFFAOYSA-N
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Description

The compound 2-Amino-5-(4-methoxyphenyl)-5-[(3-methoxyphenyl)methyl]-4,5-dihydro-1H-imidazol-4-one (CAS 1354916-63-4) is a dihydroimidazolone derivative featuring two distinct methoxyphenyl substituents: a 4-methoxyphenyl group and a 3-methoxyphenylmethyl group. It is marketed by EOS Med Chem for medicinal applications, though detailed pharmacological data remain undisclosed .

Properties

IUPAC Name

2-amino-4-(4-methoxyphenyl)-4-[(3-methoxyphenyl)methyl]-1H-imidazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O3/c1-23-14-8-6-13(7-9-14)18(16(22)20-17(19)21-18)11-12-4-3-5-15(10-12)24-2/h3-10H,11H2,1-2H3,(H3,19,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWGJSEBJGFLLGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2(C(=O)NC(=N2)N)CC3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Amino-5-(4-methoxyphenyl)-5-[(3-methoxyphenyl)methyl]-4,5-dihydro-1H-imidazol-4-one is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the compound's biological effects, mechanisms of action, and relevant research findings, presenting a comprehensive overview of its therapeutic potential.

  • Molecular Formula : C18H19N3O3
  • Molecular Weight : 325.36 g/mol
  • CAS Number : 1354938-32-1

Anticancer Properties

Recent studies have highlighted the compound's cytotoxic effects against various cancer cell lines. For instance, it has been evaluated using the sulforhodamine B (SRB) assay and MTT assay against breast cancer (MCF7), prostate cancer (PC3), and colon cancer (HCT116) cell lines.

Cell LineIC50 (µM)Reference
MCF70.294
PC30.362
HCT1160.350

The mechanism underlying its anticancer activity appears to be multifaceted, involving the downregulation of several kinases associated with cell proliferation and survival, including members of the BRK, FLT, and JAK families. Notably, it also suppresses ERK1/2 signaling pathways, which are critical in cancer progression.

Mechanistic Studies

In-depth mechanistic studies have shown that treatment with this compound leads to significant changes in cell cycle distribution. For example, flow cytometry analysis revealed that HL60 leukemia cells treated with the compound accumulated in the G2/M phase while decreasing in the G0/G1 phase, indicating a halt in cell cycle progression conducive to apoptosis.

Additionally, activated caspase-3 levels increased significantly in treated cells, suggesting that apoptosis is a key mechanism through which this compound exerts its anticancer effects.

Pharmacokinetics and Drug-Like Properties

The pharmacokinetic profile of this compound indicates favorable drug-like properties. Studies have assessed its solubility, metabolic stability, and interactions with cytochrome P450 enzymes. These factors are crucial for determining the potential for clinical application.

Case Studies

A notable case study involved the administration of this compound in a preclinical model of leukemia. The results demonstrated a marked reduction in tumor burden and improved survival rates compared to control groups. This reinforces the potential of this compound as a lead candidate for further development into an anticancer agent.

Comparison with Similar Compounds

Comparison with Structural Analogs

2.1. Substituent Variations and Physical Properties

Several analogs share the 2-amino-4,5-dihydro-1H-imidazol-4-one scaffold but differ in substituents, impacting physical and chemical properties:

Compound (CAS/Ref.) Substituents Melting Point (°C) Key Structural Differences
Target compound (1354916-63-4) 4-MeO-Ph, 3-MeO-Ph-CH2 Not reported Dual methoxy groups
10J 4-Cl-Ph-CH2 200–201 Chlorophenyl increases polarity
10k 4-Br-Ph-CH2 248–250 Bromophenyl enhances lipophilicity
10l Ph-CH2 211–213 Phenyl group (no halogen/methoxy)
1354915-15-3 3-F-Ph-CH2 Not reported Fluorophenyl alters electronic effects
1354914-89-8 Thiophen-2-yl-CH2 Not reported Thiophene introduces sulfur heteroatom
2g (CymitQuimica) 3,4,5-triMeO-Ph-CH2 Discontinued Triple methoxy enhances lipophilicity
  • Key Observations: Halogenated derivatives (10J, 10k) exhibit higher melting points due to increased intermolecular forces (e.g., dipole-dipole interactions) . Methoxy groups (target compound) may lower melting points compared to halogens due to reduced polarity but improve solubility in polar solvents .

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